molecular formula C19H22N2O4 B251697 N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide

N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B251697
M. Wt: 342.4 g/mol
InChI Key: RYFVWRSPYZAEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a butyrylamino group attached to a phenyl ring, which is further connected to a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Butyrylamino Intermediate: The initial step involves the reaction of 4-aminophenylbutyramide with appropriate reagents to form the butyrylamino intermediate.

    Coupling with 3,4-Dimethoxybenzoic Acid: The intermediate is then coupled with 3,4-dimethoxybenzoic acid under specific reaction conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety can be replaced with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide
  • N-[4-(butyrylamino)phenyl]isonicotinamide
  • N-[4-(butyrylamino)phenyl]cyclohexanecarboxamide

Uniqueness

N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H22N2O4/c1-4-5-18(22)20-14-7-9-15(10-8-14)21-19(23)13-6-11-16(24-2)17(12-13)25-3/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

RYFVWRSPYZAEHY-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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